Cas no 2104932-06-9 ((2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one)

(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one 化学的及び物理的性質
名前と識別子
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- EN300-798476
- (2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one
- 2104932-06-9
-
- インチ: 1S/C6H10N4O/c1-4(7)6(11)5-3-10(2)9-8-5/h3-4H,7H2,1-2H3/t4-/m1/s1
- InChIKey: JKXZNCIUSIFGBM-SCSAIBSYSA-N
- ほほえんだ: O=C(C1=CN(C)N=N1)[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 154.08546096g/mol
- どういたいしつりょう: 154.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 73.8Ų
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798476-1.0g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
Enamine | EN300-798476-0.25g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 0.25g |
$1038.0 | 2024-05-21 | |
Enamine | EN300-798476-10.0g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 10.0g |
$4852.0 | 2024-05-21 | |
Enamine | EN300-798476-0.1g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
Enamine | EN300-798476-2.5g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 2.5g |
$2211.0 | 2024-05-21 | |
Enamine | EN300-798476-0.5g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
Enamine | EN300-798476-0.05g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 0.05g |
$948.0 | 2024-05-21 | |
Enamine | EN300-798476-5.0g |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one |
2104932-06-9 | 95% | 5.0g |
$3273.0 | 2024-05-21 |
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
(2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-oneに関する追加情報
Compound CAS No. 2104932-06-9: (2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one
The compound with CAS No. 2104932-06-9, known as (2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound is characterized by its triazole ring and amino group, which contribute to its versatile reactivity and potential applications in drug design. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Structural Features and Synthesis
The molecular structure of (2R)-2-amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one is notable for its triazole moiety, a five-membered aromatic ring containing three nitrogen atoms. This heterocyclic structure is known for its stability and ability to participate in various chemical reactions, such as click chemistry. The compound also features a propanone group and an amino group, which can act as reactive sites for further functionalization. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess, making it suitable for use in chiral environments.
Biological Activity and Applications
Research into the biological activity of (2R)-2-amino... has revealed promising results in several therapeutic areas. For instance, studies have demonstrated its potential as a modulator of protein-protein interactions (PPIs), a challenging yet critical target in drug discovery. Additionally, this compound has shown inhibitory activity against key enzymes involved in cancer progression, such as kinases and proteases. Its ability to penetrate cellular membranes efficiently makes it a valuable lead compound for developing anti-cancer agents.
In the field of infectious diseases, (2R)-2-amino... has been explored as a component in antiviral therapies. Its interaction with viral proteins has been studied using advanced computational methods, including molecular docking and dynamics simulations. These studies have provided insights into its mechanism of action and guided further optimization efforts.
Recent Research Highlights
Recent publications have focused on the optimization of (2R)-2-amino... through structural modifications aimed at enhancing its pharmacokinetic properties. For example, researchers have investigated the impact of substituent groups on the compound's solubility and bioavailability. These studies have led to the identification of derivatives with improved therapeutic indices.
Moreover, collaborative efforts between academic institutions and pharmaceutical companies have accelerated the preclinical development of this compound. Preclinical trials have demonstrated its efficacy in animal models of cancer and viral infections, paving the way for potential clinical trials.
Conclusion
In summary, (2R)-2-amino... (CAS No. 2104932-06) is a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool in addressing unmet medical needs. As research continues to unfold, this compound is expected to play an increasingly important role in the advancement of therapeutic interventions.
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